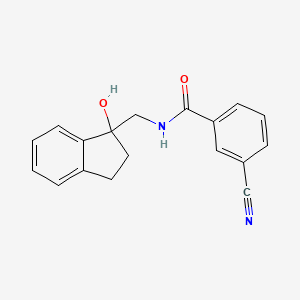

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-11-13-4-3-6-15(10-13)17(21)20-12-18(22)9-8-14-5-1-2-7-16(14)18/h1-7,10,22H,8-9,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMLAWMBCFNSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the cyano group and the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the cyano group would produce an amine derivative.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyano group , a benzamide moiety , and a hydroxylated indene derivative , which contribute to its unique reactivity and biological activity. The synthesis typically involves several steps, including:

- Preparation of the Indene Derivative : Starting with commercially available precursors.

- Introduction of the Cyano Group : This can be achieved through nucleophilic substitution reactions.

- Formation of the Benzamide Moiety : Often involves coupling reactions.

Reaction Conditions : The synthesis requires specific catalysts, solvents, and temperature controls to maximize yield and purity. In industrial settings, continuous flow reactors and advanced purification techniques like chromatography are utilized to enhance efficiency .

Biological Activities

Research indicates that 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, likely through mechanisms involving interaction with DNA or specific proteins involved in cell cycle regulation .

Medicinal Chemistry

Due to its structural features, this compound is being explored as a potential drug candidate. Its unique properties make it suitable for further development into pharmaceuticals targeting various diseases.

Material Science

The compound's chemical properties allow it to be utilized in developing new materials with specific functionalities. For instance:

- Polymers : It can serve as a building block for creating polymers with tailored properties.

- Coatings : Its reactivity can be harnessed to develop coatings that exhibit enhanced durability or specific chemical resistance .

Mechanism of Action

The mechanism of action of 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-Cyano-N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

- Structural Differences : CDPPB replaces the indenylmethyl group with a 1,3-diphenylpyrazole moiety.

- Functional Role : CDPPB is a well-characterized positive allosteric modulator (PAM) of mGluR5, enhancing NMDA receptor-mediated synaptic activity in neurological models .

- Therapeutic Potential: Preclinical studies highlight its efficacy in restoring mGluR5 signaling in Shank3-deficient neurons, suggesting utility in neurodevelopmental disorders .

- Key Data: Property CDPPB Target Compound Molecular Weight 367.4 g/mol ~353.4 g/mol (estimated) Key Substituents Pyrazole, diphenyl Hydroxy-dihydroindenyl Biological Target mGluR5 Likely mGluR5 (inferred) Solubility Moderate (logP ~3.5) Potentially higher (polar OH group)

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

- Structural Differences: Lacks the cyano group and indenylmethyl moiety; features a tertiary alcohol and methylbenzamide.

- Functional Role : Serves as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, distinct from the neurological focus of the target compound .

- Key Contrast : Highlights the diversity of benzamide applications, from synthetic chemistry to receptor modulation.

4-((2,3-Dihydro-1H-Inden-1-yl)methyl)aniline ()

- Structural Similarities: Shares the dihydroindenyl group but lacks the benzamide and cyano substituents.

- Relevance : Demonstrates the indenyl group’s versatility in medicinal chemistry, though its absence of a benzamide core limits direct comparability .

Rip-D (2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide, )

- Structural Differences : Contains a salicylamide backbone with methoxyphenethylamine.

- Functional Role: No explicit biological data provided, but salicylamide derivatives often exhibit anti-inflammatory or analgesic properties.

- Comparison : Illustrates how substituent positioning (e.g., hydroxy at 2- vs. 3-position) alters chemical behavior .

Biological Activity

3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, including a cyano group and a hydroxylated indene derivative. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's IUPAC name reflects its structural components:

- Molecular Formula : C18H16N2O2

- Structural Features :

- Cyano group at the 3-position of the benzamide

- Hydroxylated indene structure attached via a methyl linkage

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with mechanisms likely involving:

- Electrophilic Attack : The cyano group may act as an electrophile, facilitating interactions with microbial enzymes.

- Hydrogen Bonding : The benzamide moiety enhances binding to bacterial proteins, potentially disrupting their function.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 μg/mL | |

| Escherichia coli | 25 μg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

- Modulation of Biochemical Pathways : Interaction with key molecular targets involved in cell cycle regulation.

- Induction of Apoptosis : Evidence indicates that the compound may trigger programmed cell death in cancer cells.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa | 15.0 | |

| MCF-7 | 10.5 |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

- Electrophilic Interactions : The cyano group can form covalent bonds with nucleophilic sites on proteins.

- Hydrogen Bonding : The hydroxyl and amide groups facilitate strong hydrogen bonding with target biomolecules, enhancing binding affinity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of the compound against multiple pathogens. Results showed that it effectively inhibited growth in Gram-positive bacteria at lower concentrations compared to Gram-negative bacteria, suggesting a selective mechanism of action.

Study on Anticancer Activity

In another investigation, the anticancer effects were assessed using various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers.

Q & A

Q. What are the recommended methods for synthesizing 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide, and how do they compare to analogous compounds like CDPPB?

Methodological Answer: The synthesis of this compound likely involves coupling a substituted benzamide with a functionalized indenyl scaffold. For analogous compounds (e.g., CDPPB), multi-step routes are common:

- Step 1: Prepare the indenyl intermediate via cyclization or hydroxylation of dihydroindenes (see for dihydroindenyl scaffold synthesis).

- Step 2: Introduce the cyano-benzamide moiety using amide coupling reagents (e.g., EDC/HOBT) under inert conditions.

- Step 3: Purify via column chromatography or recrystallization, with purity verified by HPLC (>95%, as in ).

Key differences from CDPPB include the absence of pyrazole and the presence of a hydroxylated dihydroindenyl group, which may require protection/deprotection strategies to avoid side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR (1H/13C): Confirm the presence of characteristic peaks (e.g., hydroxy-indenyl protons at δ 4.5–5.5 ppm, cyano group at ~110 ppm in 13C) .

- X-ray crystallography: Employ SHELX programs (e.g., SHELXL) for small-molecule refinement, ensuring precise bond-length/angle measurements (accuracy < 0.01 Å) .

- Mass spectrometry: Compare experimental vs. theoretical molecular ion peaks (e.g., ESI-MS in positive ion mode) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Given its structural similarity to mGluR5 modulators (e.g., CDPPB), prioritize:

- Calcium flux assays: Measure glutamate-induced Ca²⁺ release in HEK293 cells expressing mGluR5 (EC₅₀ determination) .

- Selectivity screening: Test against off-target receptors (e.g., MMPs, as in ) using fluorogenic substrate assays.

- Solubility/pharmacokinetics: Use shake-flask method for aqueous solubility and microsomal stability assays (e.g., liver microsomes + NADPH) .

Advanced Research Questions

Q. How does the hydroxylated dihydroindenyl group influence this compound’s binding affinity compared to CDPPB’s diphenylpyrazole moiety?

Methodological Answer: The indenyl group introduces conformational rigidity and hydrogen-bonding potential (via -OH), which may enhance target engagement. To assess:

- Molecular docking: Use software like AutoDock Vina with mGluR5 crystal structures (PDB: 6N51). Compare binding poses of the indenyl vs. pyrazole groups .

- SAR studies: Synthesize analogs with modified indenyl substituents (e.g., methyl, fluoro) and test in functional assays. highlights how scaffold rigidity improves selectivity for aggrecanase vs. MMPs .

- Thermodynamic profiling: Use isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions of the hydroxyl group .

Q. How can researchers resolve contradictory data in biological activity across different assay systems?

Methodological Answer: Contradictions (e.g., high potency in cell-based assays but low efficacy in vivo) may arise from:

- Membrane permeability issues: Perform parallel artificial membrane permeability assays (PAMPA) to correlate with cellular activity .

- Metabolite interference: Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .

- Species specificity: Compare human vs. rodent receptor isoforms (e.g., mGluR5 mutations) via site-directed mutagenesis .

Q. What computational strategies optimize this compound’s pharmacokinetic profile without compromising target engagement?

Methodological Answer:

- QSAR modeling: Train models on logP, polar surface area, and H-bond donors/acceptors to predict bioavailability (see for DFT-based reactivity indices) .

- MD simulations: Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to identify flexible regions for derivatization .

- ADMET prediction: Use tools like SwissADME to prioritize analogs with improved CNS penetration (e.g., BBB score > 0.3) .

Q. What experimental designs are critical for elucidating the role of stereochemistry in this compound’s activity?

Methodological Answer:

- Chiral resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually in functional assays .

- X-ray crystallography: Resolve absolute configuration of the dihydroindenyl group to correlate with activity (e.g., R vs. S enantiomers) .

- Stereoselective synthesis: Use asymmetric catalysis (e.g., Sharpless epoxidation) to access enantiopure intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.